N-cyclohexylbenzenesulfinamide chemical structure and properties
N-cyclohexylbenzenesulfinamide chemical structure and properties
Technical Monograph: N-Cyclohexylbenzenesulfinamide
Executive Summary & Chemical Identity
N-Cyclohexylbenzenesulfinamide is an organosulfur compound belonging to the sulfinamide class (
Crucial Distinction: Researchers must not confuse this compound with N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) , a common rubber vulcanization accelerator. The structural and reactivity profiles are fundamentally different.
| Property | Data |
| Chemical Name | N-Cyclohexylbenzenesulfinamide |
| CAS Number | 35810-04-9 (Verify with supplier; 4-Me analog is 55552-83-5) |
| Molecular Formula | |
| Molecular Weight | 223.33 g/mol |
| Functional Group | Sulfinamide ( |
| Chirality | Racemic (contains stereogenic Sulfur) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |
Structural Analysis & Electronic Properties
The core of N-cyclohexylbenzenesulfinamide is the sulfinyl moiety, which imparts unique electronic and steric properties compared to sulfonamides.
-
Chirality at Sulfur: Unlike the achiral sulfonyl group (
), the sulfinyl group ( ) has a lone pair of electrons, making the sulfur atom a stereocenter. In a standard synthesis, the product is obtained as a racemic mixture ( ). -
Bonding Geometry: The sulfur atom adopts a trigonal pyramidal geometry. The
bond exhibits partial double-bond character (d-orbital resonance), while the bond is polar but stable under neutral conditions. -
H-Bonding Potential: The
proton is a hydrogen bond donor, while the sulfinyl oxygen is a strong hydrogen bond acceptor. This dual capability allows for specific binding interactions in protein active sites, making it a valuable bioisostere for amide bonds.
Synthesis Protocol: The Sulfinyl Chloride Route
The most robust method for synthesizing N-cyclohexylbenzenesulfinamide involves the nucleophilic substitution of benzenesulfinyl chloride with cyclohexylamine. This protocol is preferred over the oxidation of sulfenamides due to higher selectivity and yield.
Reagents & Materials
-
Precursor A: Benzenesulfinyl chloride (CAS 4972-29-6) - Moisture sensitive.
-
Precursor B: Cyclohexylamine (CAS 108-91-8).[1]
-
Base: Triethylamine (
) or Pyridine (to scavenge HCl). -
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Purge with Nitrogen (
) or Argon. -
Charge the flask with Cyclohexylamine (1.0 equiv) and Triethylamine (1.1 equiv) dissolved in anhydrous DCM (0.2 M concentration).
-
-
Controlled Addition:
-
Cool the reaction mixture to 0°C using an ice-water bath. Causality: Low temperature prevents the formation of sulfonamide by-products and controls the exotherm.
-
Dissolve Benzenesulfinyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM.
-
Add the sulfinyl chloride solution dropwise over 30 minutes. The solution may turn cloudy as triethylamine hydrochloride salts precipitate.
-
-
Reaction & Quenching:
-
Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
-
Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting amine spot should disappear.
-
Quench by adding saturated aqueous
.
-
-
Work-up & Purification:
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Hexane/EtOAc or perform flash column chromatography to yield the pure sulfinamide as a white solid.
-
Visual Workflow: Synthesis Pathway
Figure 1: Synthetic workflow for the preparation of N-cyclohexylbenzenesulfinamide via the sulfinyl chloride route.
Chemical Reactivity & Stability
Understanding the stability profile is critical for handling this compound in drug development assays.
A. Hydrolytic Instability (Acid Sensitivity)
Sulfinamides are acid-labile. In the presence of dilute acid (e.g., 0.1 M HCl), the
-
Mechanism:[2][3] Protonation of the nitrogen atom makes it a good leaving group, followed by nucleophilic attack by water.
-
Implication: Avoid acidic aqueous workups. Store under inert atmosphere if possible.
B. Oxidative Susceptibility
The sulfinyl sulfur (
-
Reagent: m-CPBA or
. -
Product: N-Cyclohexylbenzenesulfonamide.[4][5][6][7][8][9][10]
-
Utility: This reaction allows sulfinamides to act as "prodrugs" or precursors for sulfonamides.
Visual Reactivity Flowchart
Figure 2: Chemical fate of N-cyclohexylbenzenesulfinamide under oxidative and acidic conditions.
Applications in Drug Discovery
-
Transition State Mimicry: The tetrahedral geometry and H-bonding capability of the sulfinamide moiety mimic the tetrahedral intermediate of amide bond hydrolysis. This makes them potent inhibitors of proteolytic enzymes (proteases).
-
Chiral Auxiliaries: Although the N-tert-butanesulfinamide (Ellman's auxiliary) is more common, the N-cyclohexyl variant offers different steric bulk (
vs ) and lipophilicity, which can be advantageous in stereoselective synthesis of amines where specific solubility profiles are required. -
Bioisosteres: The sulfinamide group is a non-planar bioisostere of the amide bond. Replacing an amide with a sulfinamide can improve metabolic stability (against peptidases) and alter membrane permeability due to changes in dipole moment.
References
-
Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452-7455. Link
-
Zhang, J., et al. (2019). Chiral Brønsted-Acid-Catalyzed Asymmetric Oxidation of Sulfenamide by Using H2O2: A Versatile Access to Sulfinamide. ACS Catalysis, 9(3), 1867–1873. Link
-
Org. Synth. (2025).[5][2][11] Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride (General Sulfinamide Precursor Protocols). Organic Syntheses, 102, 477-493. Link
-
ChemicalBook. (n.d.). N-Cyclohexylbenzenesulfinamide Product Entry (CAS 35810-04-9).[10] Link
Sources
- 1. N-Cyclohexyl-2-benzothiazolesulfenamide synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 338981-85-4 CAS MSDS (N-CYCLOHEXYL-2,4-DIMETHOXY-3-METHYLBENZENESULFINAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Welcome to ABI Chem [abichem.com]
- 10. Welcome to ABI Chem [abichem.com]
- 11. orgsyn.org [orgsyn.org]
